3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol
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Overview
Description
3-Phenyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of sodium borohydride in a methanol solvent to reduce 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one . Another approach involves the use of a ruthenium complex as a catalyst in the presence of hydrogen .
Industrial Production Methods
Industrial production of this compound may leverage the same reduction techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process typically involves continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group to form the corresponding alcohol.
Substitution: Reactions with halides and azides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts in the presence of oxygen.
Reduction: Sodium borohydride in methanol or hydrogen with a ruthenium catalyst.
Substitution: Sodium azide and potassium iodide in appropriate solvents.
Major Products
Oxidation: Carbonyl compounds.
Reduction: this compound.
Substitution: 3-substituted 9-iodo or 9-azido derivatives.
Scientific Research Applications
3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for complex organic molecules.
Catalysis: Functions as a catalyst in oxidation reactions.
Material Science:
Mechanism of Action
The mechanism of action of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with various molecular targets. In oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen to the substrate. The nitrogen atom within the bicyclic structure plays a crucial role in stabilizing the transition state and enhancing the reaction rate .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A precursor in the synthesis of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A related compound used as a catalyst in oxidation reactions.
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
3-Phenyl-9-azabicyclo[331]nonan-3-ol is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C14H19NO/c16-14(11-5-2-1-3-6-11)9-12-7-4-8-13(10-14)15-12/h1-3,5-6,12-13,15-16H,4,7-10H2 |
InChI Key |
XZHGLQVLVUJNKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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